Cas no 153136-95-9 (N-{naphtho[1,2-d][1,3]thiazol-2-yl}-4-nitrobenzamide)

N-{naphtho[1,2-d][1,3]thiazol-2-yl}-4-nitrobenzamide is a versatile compound with significant applications in organic synthesis. It boasts a unique naphthothiazole core, which enhances its reactivity and stability. This compound is particularly valued for its ability to participate in various chemical transformations, making it a valuable tool for researchers in medicinal chemistry and materials science.
N-{naphtho[1,2-d][1,3]thiazol-2-yl}-4-nitrobenzamide structure
153136-95-9 structure
Product name:N-{naphtho[1,2-d][1,3]thiazol-2-yl}-4-nitrobenzamide
CAS No:153136-95-9
MF:C18H11N3O3S
Molecular Weight:349.363242387772
CID:5776836
PubChem ID:1548749

N-{naphtho[1,2-d][1,3]thiazol-2-yl}-4-nitrobenzamide 化学的及び物理的性質

名前と識別子

    • N-(naphtho[1,2-d]thiazol-2-yl)-4-nitrobenzamide
    • AB00684125-01
    • N-benzo[e][1,3]benzothiazol-2-yl-4-nitrobenzamide
    • AKOS003627539
    • N-{naphtho[1,2-d][1,3]thiazol-2-yl}-4-nitrobenzamide
    • 153136-95-9
    • Oprea1_253187
    • F0298-0221
    • Z28418773
    • Benzamide, N-naphtho[1,2-d]thiazol-2-yl-4-nitro-
    • インチ: 1S/C18H11N3O3S/c22-17(12-5-8-13(9-6-12)21(23)24)20-18-19-16-14-4-2-1-3-11(14)7-10-15(16)25-18/h1-10H,(H,19,20,22)
    • InChIKey: MBZZTABONQATFW-UHFFFAOYSA-N
    • SMILES: S1C(NC(C2C=CC(=CC=2)[N+](=O)[O-])=O)=NC2=C1C=CC1C=CC=CC2=1

計算された属性

  • 精确分子量: 349.05211239g/mol
  • 同位素质量: 349.05211239g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 25
  • 回転可能化学結合数: 2
  • 複雑さ: 518
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.6
  • トポロジー分子極性表面積: 116Ų

じっけんとくせい

  • 密度みつど: 1.511±0.06 g/cm3(Predicted)
  • 酸度系数(pKa): 9.59±0.43(Predicted)

N-{naphtho[1,2-d][1,3]thiazol-2-yl}-4-nitrobenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0298-0221-10mg
N-{naphtho[1,2-d][1,3]thiazol-2-yl}-4-nitrobenzamide
153136-95-9 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0298-0221-2μmol
N-{naphtho[1,2-d][1,3]thiazol-2-yl}-4-nitrobenzamide
153136-95-9 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0298-0221-3mg
N-{naphtho[1,2-d][1,3]thiazol-2-yl}-4-nitrobenzamide
153136-95-9 90%+
3mg
$63.0 2023-05-17
A2B Chem LLC
BA73204-10mg
N-{naphtho[1,2-d][1,3]thiazol-2-yl}-4-nitrobenzamide
153136-95-9
10mg
$291.00 2024-04-20
Life Chemicals
F0298-0221-5mg
N-{naphtho[1,2-d][1,3]thiazol-2-yl}-4-nitrobenzamide
153136-95-9 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0298-0221-1mg
N-{naphtho[1,2-d][1,3]thiazol-2-yl}-4-nitrobenzamide
153136-95-9 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0298-0221-5μmol
N-{naphtho[1,2-d][1,3]thiazol-2-yl}-4-nitrobenzamide
153136-95-9 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0298-0221-4mg
N-{naphtho[1,2-d][1,3]thiazol-2-yl}-4-nitrobenzamide
153136-95-9 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0298-0221-10μmol
N-{naphtho[1,2-d][1,3]thiazol-2-yl}-4-nitrobenzamide
153136-95-9 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0298-0221-2mg
N-{naphtho[1,2-d][1,3]thiazol-2-yl}-4-nitrobenzamide
153136-95-9 90%+
2mg
$59.0 2023-05-17

N-{naphtho[1,2-d][1,3]thiazol-2-yl}-4-nitrobenzamide 関連文献

N-{naphtho[1,2-d][1,3]thiazol-2-yl}-4-nitrobenzamideに関する追加情報

Professional Introduction to N-{naphtho[1,2-d][1,3]thiazol-2-yl}-4-nitrobenzamide (CAS No. 153136-95-9)

N-{naphtho[1,2-d][1,3]thiazol-2-yl}-4-nitrobenzamide is a specialized organic compound characterized by its intricate molecular structure, which combines a naphthothiazole core with a nitro-substituted benzamide moiety. This compound, identified by the CAS number 153136-95-9, has garnered significant attention in the field of pharmaceutical chemistry due to its potential applications in drug discovery and medicinal chemistry. The unique structural features of this molecule make it a promising candidate for further exploration in various therapeutic areas.

The naphthothiazole scaffold is a heterocyclic aromatic compound that has been widely studied for its biological activity. It is composed of a naphthalene ring fused with a thiazole ring, creating a system with rich electronic properties and diverse chemical reactivity. This structural motif is known to exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of the naphthothiazole moiety into N-{naphtho[1,2-d][1,3]thiazol-2-yl}-4-nitrobenzamide enhances its potential as a pharmacophore, making it an attractive scaffold for the development of novel therapeutic agents.

The benzamide group in the compound's name, specifically 4-nitrobenzamide, contributes additional functionality that can influence its biological activity. Nitroaromatic compounds are well-documented for their pharmacological properties, and the nitro group in this context can serve as a pharmacophoric element that interacts with biological targets. The presence of the nitro group can also modulate the electronic properties of the molecule, affecting its reactivity and binding affinity to biological receptors.

Recent research in the field of medicinal chemistry has highlighted the importance of heterocyclic compounds in drug development. N-{naphtho[1,2-d][1,3]thiazol-2-yl}-4-nitrobenzamide represents an excellent example of how combining different structural motifs can lead to novel compounds with enhanced biological activity. Studies have shown that derivatives of naphthothiazole exhibit promising effects in preclinical models, particularly in the context of cancer therapy. The nitrobenzamide moiety further enhances these effects by providing additional interactions with biological targets.

The synthesis of N-{naphtho[1,2-d][1,3]thiazol-2-yl}-4-nitrobenzamide involves a multi-step process that requires careful consideration of reaction conditions and intermediates. The synthesis typically begins with the preparation of the naphthothiazole core through cyclization reactions involving appropriate precursors. Subsequent functionalization steps introduce the nitro group onto the benzene ring and finally incorporate the benzamide moiety through condensation reactions.

In terms of pharmaceutical applications, N-{naphtho[1,2-d][1,3]thiazol-2-yl}-4-nitrobenzamide has shown potential in several therapeutic areas. Preliminary studies have indicated that this compound may have anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. Additionally, its structural features suggest that it could interact with receptors or enzymes relevant to cancer progression, making it a candidate for further investigation as an anticancer agent.

The nitro group in 4-nitrobenzamide plays a crucial role in determining the compound's reactivity and biological activity. Nitroaromatic compounds are known for their ability to undergo reduction or nucleophilic substitution reactions, which can be exploited for drug design purposes. These reactions can lead to the formation of new derivatives with altered pharmacological properties, providing opportunities for fine-tuning the activity of N-{naphtho[1,2-d][1,3]thiazol-2-yl}-4-nitrobenzamide.

Ongoing research aims to explore the full potential of N-{naphtho[1,2-d][1,3]thiazol-2-yl}-4-nitrobenzamide by investigating its interactions with various biological targets and evaluating its efficacy in preclinical models. The combination of computational modeling and experimental validation is being used to gain insights into the compound's mechanism of action and optimize its pharmacological properties.

The structural complexity of N-{naphtho[1,2-d][1,3]thiazol-2-yl}-4-nitrobenzamide presents both challenges and opportunities for drug development. While the synthesis requires precise control over reaction conditions and intermediates, the unique structural features offer significant advantages in terms of biological activity and therapeutic potential. Further research is needed to fully elucidate the compound's pharmacological profile and explore its applications in medicine.

In conclusion, N-{naphtho[1,2-d][1,3]thiazol-2-yl}-4-nitrobenzamide (CAS No. 153136-95-9) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features combine a naphthothiazole core with a nitro-substituted benzamide moiety, making it an attractive candidate for further exploration in drug discovery and medicinal chemistry. Ongoing research aims to harness its full therapeutic potential by investigating its interactions with biological targets and optimizing its pharmacological properties.

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